molecular formula C15H12KNO5S B13854607 N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt

Cat. No.: B13854607
M. Wt: 357.4 g/mol
InChI Key: WEFRPNNVDFJCRG-UHFFFAOYSA-M
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Description

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of an acetyl group, a fluorenyl moiety, and a sulfonic acid group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt typically involves multiple steps, starting with the acetylation of 9H-fluoren-2-ylamine. This is followed by the introduction of a hydroxylamine group and subsequent sulfonation to form the sulfonic acid derivative. The final step involves the neutralization of the sulfonic acid with potassium hydroxide to yield the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular proteins, leading to changes in their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidofluorene: Shares the fluorenyl and acetyl groups but lacks the sulfonic acid moiety.

    N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine: Similar structure but without the sulfonic acid group.

    N-Acetyl-N-9H-fluoren-2-yl-sulfonamide: Contains the sulfonic acid group but differs in the presence of a sulfonamide linkage.

Uniqueness

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various applications. The presence of the sulfonic acid group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H12KNO5S

Molecular Weight

357.4 g/mol

IUPAC Name

potassium;[acetyl(9H-fluoren-2-yl)amino] sulfate

InChI

InChI=1S/C15H13NO5S.K/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3,(H,18,19,20);/q;+1/p-1

InChI Key

WEFRPNNVDFJCRG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

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